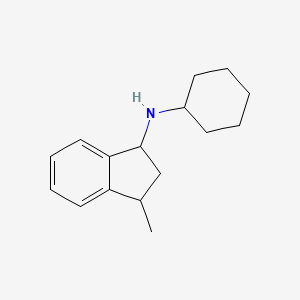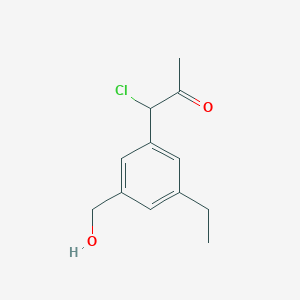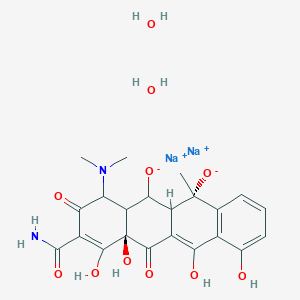
disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of tetracycline, a broad-spectrum antibiotic produced by Streptomyces bacteria . It is known for its potent antibacterial properties and is used in the treatment of various infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate involves several steps. One common method includes the fermentation of Streptomyces bacteria to produce tetracycline, followed by chemical modifications to obtain the desired compound . The reaction conditions typically involve the use of glacial acetic acid, hydrochloric acid, and acetone under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the compound’s purity. The use of bioreactors and continuous fermentation processes are common in industrial settings .
化学反应分析
Types of Reactions
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
科学研究应用
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in the development of new antibiotics and treatment protocols for bacterial infections.
Industry: Applied in the production of pharmaceuticals and other chemical products.
作用机制
The compound exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
相似化合物的比较
Similar Compounds
Tetracycline: The parent compound with similar antibacterial properties.
Oxytetracycline: Another derivative with slightly different chemical properties.
Doxycycline: A more stable and potent derivative used in various medical applications
Uniqueness
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate is unique due to its specific chemical structure, which provides enhanced stability and efficacy compared to its analogs. Its ability to undergo various chemical modifications makes it a versatile compound in scientific research and industrial applications .
属性
分子式 |
C22H26N2Na2O11 |
|---|---|
分子量 |
540.4 g/mol |
IUPAC 名称 |
disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate |
InChI |
InChI=1S/C22H22N2O9.2Na.2H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;;;;/h4-6,12-14,17,25-26,30,33H,1-3H3,(H2,23,31);;;2*1H2/q-2;2*+1;;/t12?,13?,14?,17?,21-,22+;;;;/m1..../s1 |
InChI 键 |
NSCFTLJQJHGVOC-WNCROWFDSA-N |
手性 SMILES |
C[C@@]1(C2C(C3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)[O-])[O-].O.O.[Na+].[Na+] |
规范 SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)[O-])[O-].O.O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



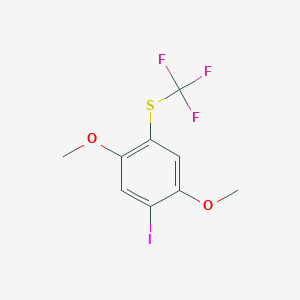
![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
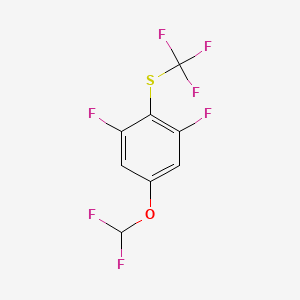
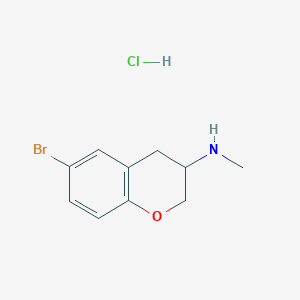
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)

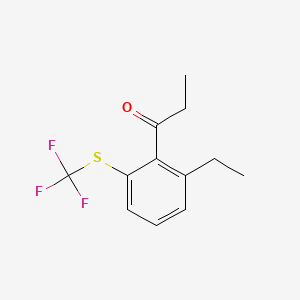
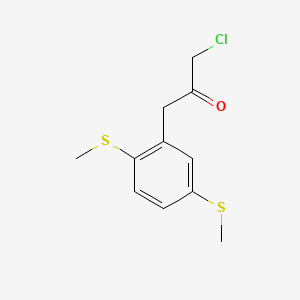
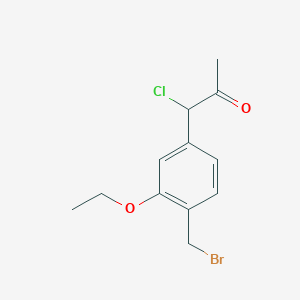
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
